2-(4-Morpholinyl)-4,6-pyrimidinediamine - 122324-16-7

2-(4-Morpholinyl)-4,6-pyrimidinediamine

Catalog Number: EVT-417311
CAS Number: 122324-16-7
Molecular Formula: C8H13N5O
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrimidine derivatives, particularly those substituted with a morpholine group, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The compound 2-(4-Morpholinyl)-4,6-pyrimidinediamine and its derivatives have been extensively studied for their potential as therapeutic agents, especially as anti-tumor and anti-cancer compounds. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines and have been explored for their mechanism of action, which often involves inhibition of key cellular pathways such as the mammalian target of rapamycin (mTOR) pathway.

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

Compound Description: ZSTK474 is a potent pan-class I PI3K inhibitor. Research has focused on modifying its structure to improve potency and selectivity for specific PI3K isoforms.

Relevance: This compound, while containing a 1,3,5-triazine core instead of the pyrimidine found in 2-(4-Morpholinyl)-4,6-pyrimidinediamine, shares significant structural similarities. Both compounds possess two 4-morpholinyl substituents, highlighting the importance of this group for biological activity. Furthermore, both are investigated for their potential as PI3K inhibitors.

6-Amino-4-methoxy-2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole

Compound Description: This ZSTK474 analog exhibits significantly increased potency against class Ia PI3K enzymes compared to the parent compound. The substitution pattern on the benzimidazole ring (6-amino-4-methoxy) is responsible for this enhanced activity.

Relevance: Sharing the core structure of ZSTK474, this compound is also structurally related to 2-(4-Morpholinyl)-4,6-pyrimidinediamine. The presence of the 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl moiety links it to the group of compounds explored for PI3K inhibition.

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)pyrimidine-4,6-diamine (BAY 41-8543)

Compound Description: BAY 41-8543 acts as a direct soluble guanylate cyclase (sGC) stimulator. It has shown potential in restoring the cardiovascular modulation by PDE5 inhibitors in the presence of reduced nitric oxide synthase (NOS) activity.

Relevance: This compound features a pyrimidine ring with a 4-morpholinyl substituent, directly analogous to 2-(4-Morpholinyl)-4,6-pyrimidinediamine. This structural similarity points towards potential shared functionalities and emphasizes the relevance of the 4-morpholinyl-pyrimidine scaffold in medicinal chemistry.

4,6-Dichloro-2-(4-morpholinyl)pyrimidine

Compound Description: This pyrimidine derivative serves as a crucial starting material for synthesizing various 4,6-disubstituted-2-(4-morpholinyl)pyrimidines via palladium-catalyzed cross-coupling reactions.

Relevance: This compound represents the direct parent structure of 2-(4-Morpholinyl)-4,6-pyrimidinediamine. Replacing the chlorine atoms with amine groups in 4,6-Dichloro-2-(4-morpholinyl)pyrimidine yields 2-(4-Morpholinyl)-4,6-pyrimidinediamine, illustrating their close structural relationship.

4,6-Diaryl-2-(4-morpholinyl)pyrimidines

Compound Description: This group of compounds, synthesized from chalcones, S-benzylthiouronium chloride (SBT), and morpholine, shows promising antimicrobial and antitumor activities.

Relevance: This class encompasses 2-(4-Morpholinyl)-4,6-pyrimidinediamine, with the aryl groups being simple phenyl rings in the latter. This highlights the compound's position within a broader family of biologically active pyrimidines and emphasizes the importance of the 2-(4-morpholinyl) substitution for these activities.

1,3,5-Triazine derivatives containing dithiocarbamate

Compound Description: These novel derivatives, designed based on ZSTK474, have shown selective inhibitory activity against PI3Kα and promising anticancer effects in vitro and in vivo.

Relevance: While structurally distinct from 2-(4-Morpholinyl)-4,6-pyrimidinediamine, their development stemmed from the same lead compound, ZSTK474. This suggests that both 2-(4-Morpholinyl)-4,6-pyrimidinediamine and these triazine derivatives belong to a larger group of compounds with potential for targeting PI3K.

Mechanism of Action

The cytotoxic activity of 2,6-disubstituted-4-morpholinothieno[3,2-d]pyrimidine derivatives has been evaluated against several cancer cell lines, including H460, HT-29, MDA-MB-231, U87MG, and H1975. These compounds have demonstrated moderate to excellent activity, with some showing greater potency than known inhibitors like GDC-09411. Additionally, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as potent and selective inhibitors of mTOR, with certain derivatives achieving subnanomolar inhibitory concentrations. The optimization of these compounds has led to the discovery of highly selective mTOR inhibitors with significant selectivity over PI3K-alpha2. Furthermore, the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions, allowing for the creation of a variety of functionalized pyrimidines3.

Applications in Various Fields

Anticancer Activity

The anticancer potential of 4-methyl-6-morpholinopyrimidine derivatives has been investigated, with certain compounds exhibiting potent anticancer activity against various human cancer cell lines. These compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3/7, loss of mitochondrial membrane potential, and degradation of nuclear DNA. Molecular docking studies suggest that these compounds bind to the ATP binding pocket of mTOR, highlighting their mechanism of action4.

Antitumor Activity

Novel 4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized and screened for their antitumor activities. Some derivatives have shown significant cytotoxic activities against cancer cell lines such as H460, HT-29, and A549, with compound 17 exhibiting the most potent antitumor activities5. Additionally, the discovery of 2-arylthieno[3,2-d]pyrimidines with an 8-oxa-3-azabicyclo[3.2.1]octane group has led to mTOR inhibitors with excellent selectivity over PI3K, demonstrating their potential as selective therapeutic agents6.

Synthesis and Spectral Analysis

The synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been conducted, revealing a range of biological activities associated with pyrimidine derivatives. These activities include acting as kinase inhibitors, analgesics, anti-inflammatory agents, and more. The morpholine group itself is known for its industrial importance and its presence in pharmaceuticals and pesticides7.

GABAB Enhancer Synthesis

The synthesis of 2,4,6-substituted pyrimidines has been optimized for the production of GABA_B enhancers. One such compound, 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, has been synthesized using a flexible methodology, demonstrating the versatility of pyrimidine derivatives in the development of neurological agents8.

Properties

CAS Number

122324-16-7

Product Name

2-(4-Morpholinyl)-4,6-pyrimidinediamine

IUPAC Name

2-morpholin-4-ylpyrimidine-4,6-diamine

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12)

InChI Key

LFNINLGZOWXWNB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=CC(=N2)N)N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.